Cas no 2866308-09-8 (1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylate)
![1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylate structure](https://ja.kuujia.com/scimg/cas/2866308-09-8x500.png)
1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylate 化学的及び物理的性質
名前と識別子
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- 1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylate
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- インチ: 1S/C16H25NO3/c1-14(2,3)20-13(19)17-6-4-12(5-7-17)16-8-15(9-16,10-16)11-18/h11-12H,4-10H2,1-3H3
- InChIKey: CSVAUCJAVLBTHJ-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C23CC(C=O)(C2)C3)CC1
じっけんとくせい
- 密度みつど: 1.246±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 364.1±42.0 °C(Predicted)
- 酸性度係数(pKa): -1.28±0.40(Predicted)
1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37469378-0.1g |
tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate |
2866308-09-8 | 95% | 0.1g |
$1152.0 | 2023-07-07 | |
Enamine | EN300-37469378-10.0g |
tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate |
2866308-09-8 | 95% | 10.0g |
$14288.0 | 2023-07-07 | |
Enamine | EN300-37469378-0.05g |
tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate |
2866308-09-8 | 95% | 0.05g |
$936.0 | 2023-07-07 | |
Enamine | EN300-37469378-1.0g |
tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate |
2866308-09-8 | 95% | 1.0g |
$3322.0 | 2023-07-07 | |
Enamine | EN300-37469378-2.5g |
tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate |
2866308-09-8 | 95% | 2.5g |
$6512.0 | 2023-07-07 | |
Enamine | EN300-39870050-0.1g |
tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate |
2866308-09-8 | 95.0% | 0.1g |
$2923.0 | 2025-03-15 | |
Enamine | EN300-39870050-10.0g |
tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate |
2866308-09-8 | 95.0% | 10.0g |
$14288.0 | 2025-03-15 | |
Enamine | EN300-39870050-2.5g |
tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate |
2866308-09-8 | 95.0% | 2.5g |
$6512.0 | 2025-03-15 | |
1PlusChem | 1P02AF48-1g |
tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate |
2866308-09-8 | 95% | 1g |
$4168.00 | 2024-05-07 | |
1PlusChem | 1P02AF48-100mg |
tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate |
2866308-09-8 | 95% | 100mg |
$1486.00 | 2024-05-07 |
1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylate 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylateに関する追加情報
Comprehensive Overview of 1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylate (CAS No. 2866308-09-8)
The compound 1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylate (CAS No. 2866308-09-8) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its unique structural features, including the bicyclo[1.1.1]pentane core and the piperidinecarboxylate moiety, make it a valuable intermediate for the synthesis of novel bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of small-molecule therapeutics targeting neurological disorders and metabolic diseases.
One of the key reasons for the growing interest in 1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylate is its role as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a revolutionary class of therapeutics that degrade disease-causing proteins rather than inhibiting them, offering a new paradigm in drug development. The formyl group in this compound provides a versatile handle for further chemical modifications, enabling the creation of diverse molecular architectures. This adaptability is crucial for optimizing drug-like properties such as solubility, bioavailability, and target affinity.
In addition to its applications in PROTACs, 1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylate is also being explored for its potential in covalent inhibitor design. Covalent inhibitors form irreversible or reversible bonds with their target proteins, offering enhanced potency and selectivity. The bicyclo[1.1.1]pentane scaffold, known for its high three-dimensionality and metabolic stability, is increasingly being incorporated into drug candidates to improve their pharmacokinetic profiles. This compound’s ability to serve as a precursor for such scaffolds makes it a valuable asset in modern drug discovery pipelines.
The synthesis and characterization of 1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylate involve advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These analytical methods ensure the compound’s purity and structural integrity, which are critical for its use in high-stakes research. The tert-butyloxycarbonyl (Boc) protecting group in the molecule further enhances its stability during synthetic transformations, making it a reliable choice for multi-step reactions.
From an industrial perspective, the demand for 1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylate is expected to rise as more pharmaceutical companies invest in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies. Fragment-based approaches rely on small, structurally diverse molecules like this one to identify initial hits that can be optimized into lead compounds. The compound’s rigid bicyclic framework and functional group diversity make it an ideal candidate for such applications.
Environmental and regulatory considerations also play a role in the compound’s adoption. Unlike many traditional intermediates, 1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylate is designed to align with the principles of green chemistry, minimizing hazardous byproducts and waste. This aligns with the broader industry trend toward sustainable and eco-friendly synthetic practices, which are increasingly prioritized by regulatory agencies and stakeholders.
In summary, 1,1-Dimethylethyl 4-(3-formylbicyclo[1.1.1]pent-1-yl)-1-piperidinecarboxylate (CAS No. 2866308-09-8) represents a cutting-edge tool in the arsenal of medicinal chemists and pharmaceutical researchers. Its unique structural attributes, versatility in synthetic applications, and alignment with modern drug discovery paradigms underscore its importance. As the field continues to evolve, this compound is poised to play a pivotal role in the development of next-generation therapeutics, addressing unmet medical needs and advancing human health.
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